Cas no 2043-76-7 (Ethyl Methanethiosulfonate)

Ethyl Methanethiosulfonate (EMTS) is a versatile sulfur-containing reagent widely used in biochemical and organic synthesis applications. Its primary advantage lies in its ability to selectively modify cysteine residues in proteins, facilitating site-specific labeling or crosslinking studies. EMTS reacts efficiently with thiol groups under mild conditions, making it valuable for protein engineering and structural analysis. The ethyl group enhances solubility in organic solvents, broadening its utility in diverse reaction environments. Additionally, its stability and well-defined reactivity profile ensure reproducible results in research settings. EMTS is particularly useful in studying protein-protein interactions, enzyme mechanisms, and disulfide bond formation.
Ethyl Methanethiosulfonate structure
Ethyl Methanethiosulfonate structure
Product Name:Ethyl Methanethiosulfonate
CAS No:2043-76-7
MF:C3H8O2S2
MW:140.224418640137
CID:249608
PubChem ID:13507713
Update Time:2025-05-27

Ethyl Methanethiosulfonate Chemical and Physical Properties

Names and Identifiers

    • Methanesulfonothioicacid, S-ethyl ester
    • Ethyl Methanethiosulfonate
    • 1-methylsulfonylsulfanylethane
    • 1-methylsulfonylsulfanyl-ethane
    • AG-E-49852
    • AGN-PC-00MUMQ
    • EMTS
    • methanethiosulfonic acid S-ethyl ester
    • Methanthiosulfonsaeure-S-aethylester
    • S-ethyl methanethiosulfonate
    • Thiolmethansulfonsaeure-S-aethylester
    • AKOS006312339
    • (METHANESULFONYLSULFANYL)ETHANE
    • FT-0668314
    • Methanesulfonothioic acid, S-ethyl ester
    • SCHEMBL3194664
    • J-013319
    • S-ethyl methanesulfonothioate
    • 2043-76-7
    • DTXSID40542530
    • F89268
    • Methanesulfonothioic Acid S-Ethyl Ester; EMTS;
    • Inchi: 1S/C3H8O2S2/c1-3-6-7(2,4)5/h3H2,1-2H3
    • InChI Key: IZAYCFBWPSFFJI-UHFFFAOYSA-N
    • SMILES: S(C)(=O)(=O)SCC

Computed Properties

  • Exact Mass: 139.99664
  • Monoisotopic Mass: 139.99657184g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 67.8Ų

Experimental Properties

  • Boiling Point: 101°C/4 mm Hg
  • Stability/Shelf Life: Water Sensitive
  • PSA: 34.14

Ethyl Methanethiosulfonate Pricemore >>

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Additional information on Ethyl Methanethiosulfonate

Comprehensive Overview of Ethyl Methanethiosulfonate (CAS No. 2043-76-7): Properties, Applications, and Research Insights

Ethyl Methanethiosulfonate (CAS No. 2043-76-7), often abbreviated as EMTS, is a specialized organosulfur compound with significant relevance in biochemical and pharmaceutical research. Its unique molecular structure, featuring an ethyl group bonded to a methanethiosulfonate moiety, enables versatile applications in protein engineering, bioconjugation, and chemical biology. This article delves into its properties, synthesis, and cutting-edge uses while addressing trending queries like "Ethyl Methanethiosulfonate uses in CRISPR" and "EMTS protein labeling techniques."

The compound's chemical formula, C3H8O2S2, underscores its role as a thiol-reactive reagent, widely employed for site-specific modifications of cysteine residues in proteins. Researchers favor EMTS for its ability to form disulfide bonds under controlled conditions, a feature critical for studying protein folding and dynamics. Recent studies highlight its utility in "targeted drug delivery systems," where its selective reactivity improves therapeutic precision.

From a synthetic perspective, Ethyl Methanethiosulfonate is typically prepared via the reaction of methanesulfonyl chloride with ethanethiol in the presence of a base. Its stability in aqueous solutions (pH 6–8) makes it ideal for bioconjugation protocols, a topic frequently searched as "best practices for EMTS handling." Notably, its compatibility with click chemistry workflows has spurred innovation in "proteomics research," aligning with the growing demand for high-throughput protein analysis tools.

Emerging trends also link CAS No. 2043-76-7 to nanotechnology applications. For instance, its use in functionalizing gold nanoparticles for biosensors addresses searches like "EMTS in nano-bio interfaces." Additionally, its role in enzyme immobilization supports sustainable biocatalysis—a hot topic in green chemistry forums. These interdisciplinary connections enhance its profile beyond traditional lab settings.

Safety and storage of Ethyl Methanethiosulfonate are frequently queried. While not classified as hazardous under standard conditions, best practices recommend inert-atmosphere storage at –20°C to prevent oxidation. This aligns with broader industry shifts toward "safe chemical handling in life sciences," a key concern for academic and industrial users alike.

In conclusion, Ethyl Methanethiosulfonate (CAS No. 2043-76-7) bridges fundamental research and applied science, driven by its modular reactivity. Its integration into AI-driven drug discovery pipelines and personalized medicine frameworks ensures enduring relevance. For researchers exploring "thiol-modifying agents comparison" or "EMTS vs. maleimide chemistry," this compound offers a robust, customizable solution.

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